![molecular formula C14H13ClN4O4 B7477958 [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)
[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMAP is a synthetic molecule that has shown promising results in scientific research, particularly in the areas of cancer and inflammation.
作用機序
The mechanism of action of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is not yet fully understood. However, it is believed that [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes involved in these processes.
Biochemical and physiological effects:
Studies have shown that [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has a low toxicity profile and is well-tolerated in animal models. Additionally, [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been found to have a positive effect on various biochemical and physiological parameters, including reducing inflammation and tumor growth.
実験室実験の利点と制限
One of the main advantages of using [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Additionally, [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has shown promising results in various studies, making it a potential therapeutic agent for various diseases. However, one limitation of using [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate in lab experiments is its relatively high cost.
将来の方向性
There are several potential future directions for research on [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate and to determine its potential as a cancer treatment. Other potential future directions include investigating the use of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate in combination with other therapeutic agents and exploring its potential in other disease areas.
合成法
The synthesis of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate involves the reaction of 3-chloro-4-methoxyaniline with ethyl acetoacetate to form 2-(3-chloro-4-methoxyanilino)-2-oxoethyl acetoacetate. This intermediate is then reacted with 3-aminopyrazine-2-carboxylic acid to form [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate.
科学的研究の応用
The potential applications of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate in scientific research are vast. [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been found to possess anti-inflammatory and anti-cancer properties. In a recent study, [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate was shown to inhibit the growth of cancer cells both in vitro and in vivo. Additionally, [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been found to reduce inflammation in animal models, making it a potential therapeutic agent for inflammatory diseases.
特性
IUPAC Name |
[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O4/c1-22-10-3-2-8(6-9(10)15)19-11(20)7-23-14(21)12-13(16)18-5-4-17-12/h2-6H,7H2,1H3,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVWPKUUPXTJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=NC=CN=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


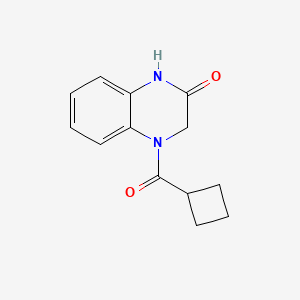
![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)

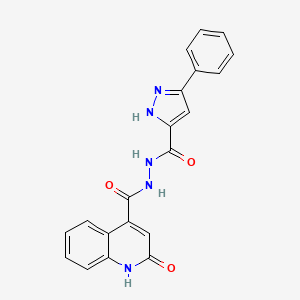
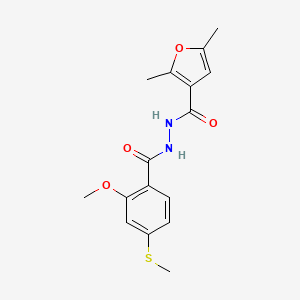
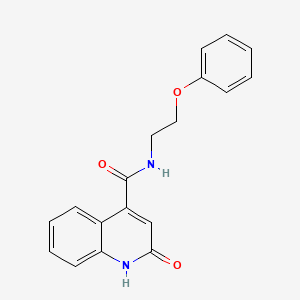
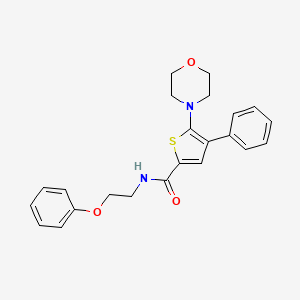
![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)
![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)
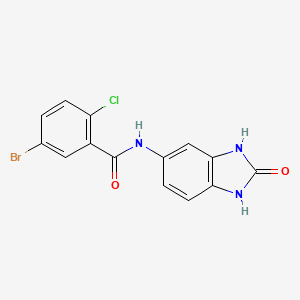

![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)